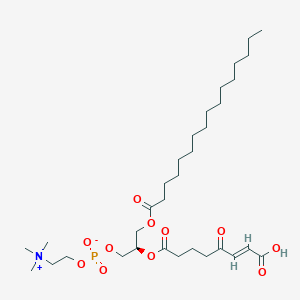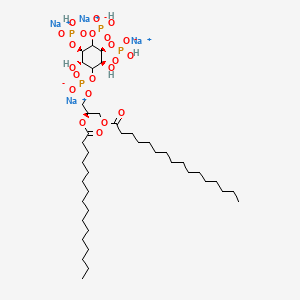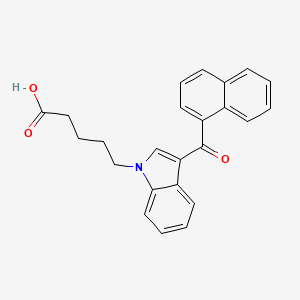
4-Bromo-5-fluoro-2-nitro-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-2-nitro-N-propylaniline (BFNPA) is an organic compound that has been studied for its potential applications in a wide range of scientific fields. BFNPA is a synthetic compound composed of bromine, fluorine, and nitro groups attached to a propyl group. It is an aromatic amine that has been studied for its potential use in synthetic organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Studies
- 4-Bromo-5-fluoro-2-nitro-N-propylaniline, as a part of the arylamine class, is involved in various synthesis and reaction studies. For instance, the condensation of 2-methylindole with acetophenones under acidic conditions, which includes similar substituted acetophenones, produces 2-arylanilines (Noland, Novikov, & Brown, 2019). This type of reaction is significant in synthesizing complex organic molecules.
Antimicrobial and Antiproliferative Activities
- Compounds similar to 4-Bromo-5-fluoro-2-nitro-N-propylaniline, such as derivatives from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, have been studied for their antimicrobial, anti-inflammatory, and antiproliferative activities. These studies are crucial in drug development and understanding the biological activities of similar compounds (Narayana et al., 2009).
Development of Versatile Synthons and Reagents
- Research involving fluoro-nitro compounds, including those related to 4-Bromo-5-fluoro-2-nitro-N-propylaniline, focuses on developing versatile synthons and reagents for spin-labeling studies and other synthetic applications (Hankovszky et al., 1989). These compounds are valuable in chemical synthesis and analytical chemistry.
Crystal Structure Analysis
- The crystal structures of substituted aspirin molecules, which include derivatives with fluoro, nitro, and bromo groups, are studied to understand intermolecular interactions and molecular packing. This research can provide insights into the structural properties of 4-Bromo-5-fluoro-2-nitro-N-propylaniline (Hursthouse, Montis, & Tizzard, 2010).
Fluorigenic Reactions
- Studies on fluorigenic reactions, such as the reaction of proline with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, highlight the reactivity and fluorescence yield of such compounds. These studies can be pertinent to understanding the fluorigenic potential of similar compounds like 4-Bromo-5-fluoro-2-nitro-N-propylaniline (Imai & Watanabe, 1981).
Exploration in Heterocyclic Chemistry
- The compound is also relevant in the synthesis of various heterocyclic scaffolds, such as in the case of 4-Chloro-2-fluoro-5-nitrobenzoic acid used as a building block in solid-phase synthesis. This indicates the potential of 4-Bromo-5-fluoro-2-nitro-N-propylaniline in similar synthetic routes (Křupková et al., 2013).
Metabolic Studies
- Metabolic studies of halogenated methylanilines, which are structurally related to 4-Bromo-5-fluoro-2-nitro-N-propylaniline, provide insights into their biotransformation and potential biological interactions (Boeren et al., 1992).
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-2-nitro-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O2/c1-2-3-12-8-5-7(11)6(10)4-9(8)13(14)15/h4-5,12H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJMCBZXPDHHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681501 |
Source


|
| Record name | 4-Bromo-5-fluoro-2-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-2-nitro-N-propylaniline | |
CAS RN |
1261927-35-8 |
Source


|
| Record name | 4-Bromo-5-fluoro-2-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

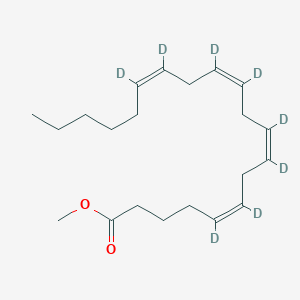
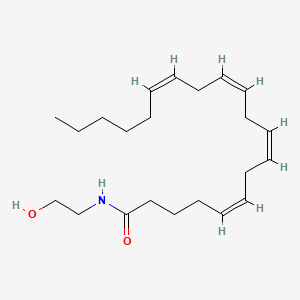
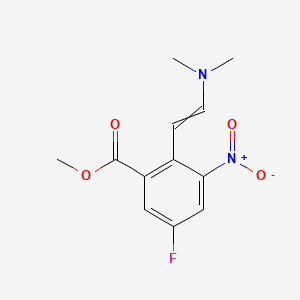

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)

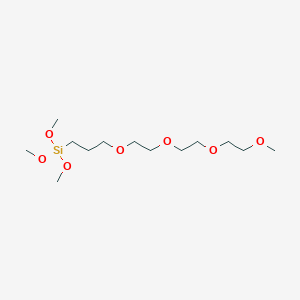
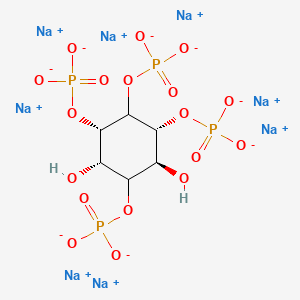
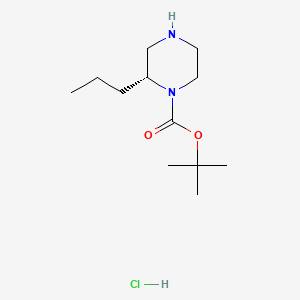
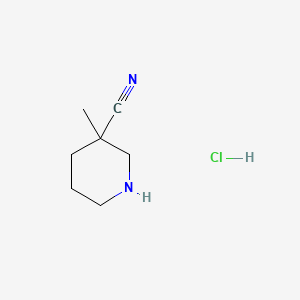
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
